Dibutylamine Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H23NO2 |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

acetic acid;N-butylbutan-1-amine |

InChI |

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4) |

InChI Key |

MQFIKAWTCOXAAY-UHFFFAOYSA-N |

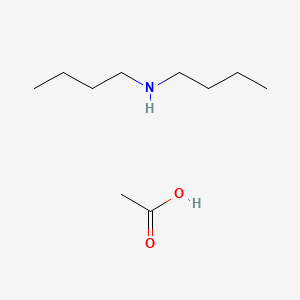

Canonical SMILES |

CCCCNCCCC.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of Dibutylamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylamine (B89481) acetate (B1210297) is an organic salt formed from the neutralization reaction between the secondary amine, dibutylamine, and acetic acid. It is a versatile compound utilized in various chemical applications, notably as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). Its utility in these analytical techniques stems from its ability to form neutral ion pairs with charged analytes, thereby enhancing their retention on reversed-phase columns and improving their separation and detection. This guide provides a comprehensive overview of the known physical and chemical properties of dibutylamine acetate, along with detailed experimental protocols for their determination.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a colorless substance. It is soluble in water.[1] The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃NO₂ | [2][3] |

| Molecular Weight | 189.30 g/mol | [2][3][4] |

| Melting Point | 45.0 °C | [5][6] |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| pKa of Conjugate Acid (Dibutylammonium ion) | ~11.25 | |

| Refractive Index (n20/D) | 1.348 | [5] |

| Appearance | Colorless solid | [1] |

| Solubility | Soluble in water | [1] |

Chemical Reactivity and Stability

This compound is stable under normal laboratory conditions. As a salt of a weak acid and a weak base, it can react with strong acids and strong bases. It is incompatible with strong oxidizing agents. Upon thermal decomposition, it may produce toxic fumes, including carbon oxides and nitrogen oxides.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below.

Synthesis of this compound

This protocol describes the formation of this compound from its parent amine and acid.

Materials:

-

Dibutylamine

-

Acetic acid

-

Reaction flask

-

Stirrer

-

Thermometer

-

Cooling bath

Procedure:

-

In a reaction flask equipped with a stirrer and a thermometer, combine equimolar amounts of dibutylamine and acetic acid.

-

The reaction is exothermic, and the temperature of the mixture will rise.

-

Control the temperature of the reaction mixture using a cooling bath to maintain it at a desired level.

-

Continue stirring until the reaction is complete and the salt has formed.

-

The resulting product is this compound.

Determination of Melting Point

This protocol outlines the procedure for determining the melting point of a solid organic compound like this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the powder. The packed sample height should be 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Heat the block again, but this time at a slower rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Determination of Density (for a solid below its melting point)

This protocol describes the determination of the density of a solid using the water displacement method.

Materials:

-

This compound sample

-

Graduated cylinder

-

Analytical balance

-

Water

Procedure:

-

Weigh a sample of solid this compound using an analytical balance and record the mass.

-

Fill a graduated cylinder with a known volume of water, ensuring the volume is sufficient to fully submerge the solid sample. Record the initial volume of the water.

-

Carefully place the weighed solid into the graduated cylinder, ensuring no water splashes out.

-

Gently tap the cylinder to dislodge any air bubbles adhering to the surface of the solid.

-

Record the new volume of the water in the graduated cylinder.

-

The volume of the solid is the difference between the final and initial water volumes.

-

Calculate the density of the solid using the formula: Density = Mass / Volume.

Determination of Boiling Point under Reduced Pressure

Due to the ionic nature of this compound, it is expected to have a high boiling point and may decompose at atmospheric pressure. Therefore, a boiling point determination should be conducted under reduced pressure.

Materials:

-

This compound sample

-

Small-scale distillation apparatus (e.g., Hickman still)

-

Heating mantle or oil bath

-

Vacuum source

-

Manometer

-

Thermometer

Procedure:

-

Place a small sample of this compound into the distillation flask of the micro-distillation apparatus.

-

Assemble the apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum source and a manometer.

-

Carefully evacuate the system to the desired pressure. Record the pressure.

-

Begin heating the sample gently.

-

Observe the sample for the onset of boiling and the condensation of vapor on the condenser.

-

The boiling point is the temperature at which the liquid is in equilibrium with its vapor, observed as a steady temperature of the condensing vapor. Record this temperature.

-

It is crucial to note the pressure at which the boiling point is measured.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of the dibutylammonium ion through potentiometric titration.

Materials:

-

This compound sample

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

pH meter with a combination electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution.

-

Fill a buret with the standardized strong acid solution.

-

Record the initial pH of the this compound solution.

-

Begin the titration by adding small increments of the strong acid to the solution.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

The pKa of the dibutylammonium ion is equal to the pH at the half-equivalence point. This can be determined from the titration curve.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Melting Point Determination Workflow

Caption: Experimental workflow for melting point determination.

pKa Determination by Titration

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. CAS 19070-91-8: DIBUTYLAMMONIUM ACETATE | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H23NO2 | CID 12998343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibutylammonium Acetate | C10H23NO2 | CID 11052426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. DIBUTYLAMMONIUM ACETATE | 19070-91-8 [chemicalbook.com]

- 6. 19070-91-8 CAS MSDS (DIBUTYLAMMONIUM ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Synthesis of High-Purity Dibutylamine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity dibutylamine (B89481) acetate (B1210297). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and quality control of this important chemical compound.

Introduction

Dibutylamine acetate is an ion-pairing agent frequently utilized in high-performance liquid chromatography (HPLC), particularly for the separation of polar and charged molecules like oligonucleotides. Its efficacy in forming neutral ion pairs with analytes allows for enhanced retention and resolution on reverse-phase columns. The synthesis of high-purity this compound is crucial to ensure the accuracy and reproducibility of analytical methods. This guide details the synthetic route, purification strategies, and analytical techniques for the quality assessment of this compound.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between dibutylamine and acetic acid.[1] This reaction is typically high-yielding and produces a product of good initial purity.

Reaction Pathway

The reaction proceeds via the transfer of a proton from acetic acid to the lone pair of electrons on the nitrogen atom of dibutylamine, forming the dibutylammonium cation and the acetate anion.

Caption: Synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established laboratory procedures for the synthesis of amine salts.[1]

Materials:

-

Dibutylamine (≥99% purity)

-

Glacial Acetic Acid (≥99.7% purity)

-

Anhydrous diethyl ether (or another suitable non-polar solvent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve a known molar amount of dibutylamine in anhydrous diethyl ether.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add an equimolar amount of glacial acetic acid dropwise from a dropping funnel. A white precipitate of this compound will form.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Collect the precipitated product by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to remove residual solvent.

Purification of this compound

For applications requiring very high purity, such as in sensitive analytical techniques, further purification of the synthesized this compound is necessary. The primary methods for purifying solid amine salts are recrystallization and for liquid or low-melting solids, vacuum distillation can be employed.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and diethyl ether, or isopropanol).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Vacuum Distillation

For low-melting ionic liquids and amine salts, vacuum distillation can be an effective purification method to remove non-volatile impurities.

Experimental Protocol: Vacuum Distillation

-

Place the crude this compound in a distillation flask.

-

Assemble a vacuum distillation apparatus.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.

-

The purified product will be in the collection flask.

Analytical Characterization and Quality Control

A combination of analytical techniques should be employed to confirm the identity and assess the purity of the synthesized this compound.

Physical Properties

A summary of the physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₃NO₂ |

| Molecular Weight | 189.30 g/mol [2] |

| Appearance | Colorless liquid or solid[3] |

| Melting Point | 45.0 °C[3] |

| Boiling Point | 163 °C at 760 mmHg[4][5] |

| Density | 0.762 g/cm³[4][5] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the dibutylammonium cation and the acetate anion. The integration of these signals can be used to confirm the 1:1 stoichiometry. Expected chemical shifts for the dibutylammonium group are approximately δ 0.69 (t, 6H, CH₃), δ 1.14 (sex, 4H, CH₂), δ 1.46 (quin, 4H, CH₂), and δ 2.57 (t, 4H, N-CH₂).[1] The acetate protons will appear as a singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for the butyl chains and the acetate group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of key functional groups. The spectrum of an ammonium (B1175870) carboxylate salt will be characterized by broad N-H stretching vibrations and the characteristic symmetric and asymmetric stretches of the carboxylate group.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to assess the purity of the this compound. A high-purity sample should exhibit a single major peak. The mobile phase composition can be adjusted to achieve optimal separation of the main component from any potential impurities.

Gas Chromatography (GC): GC can be used to detect volatile impurities, such as residual starting materials (dibutylamine). The analysis would typically be performed on a derivatized sample or by using a specific column designed for amine analysis.

Potential Impurities

The primary impurities in the synthesis of this compound are likely to be unreacted starting materials.

-

Dibutylamine: Residual dibutylamine can be detected by GC or by a change in the stoichiometry observed in the ¹H NMR spectrum.

-

Acetic Acid: Excess acetic acid can also be detected by ¹H NMR.

-

Water: As the reaction is sensitive to moisture, water can be a potential impurity.

-

Side-reaction products: While the primary reaction is straightforward, the potential for side reactions, especially at elevated temperatures, exists. These could include the formation of amides, although this is less likely under the described synthesis conditions.

Workflow for Synthesis and Quality Control

The following diagram illustrates the logical workflow for the synthesis and quality control of high-purity this compound.

Caption: Synthesis and QC Workflow.

Conclusion

The synthesis of high-purity this compound is readily achievable through a straightforward acid-base neutralization reaction followed by appropriate purification techniques such as recrystallization or vacuum distillation. Rigorous analytical characterization using a combination of spectroscopic and chromatographic methods is essential to confirm the identity and ensure the high purity required for its application in sensitive analytical methods. This guide provides the necessary protocols and data to enable researchers and drug development professionals to confidently synthesize and qualify high-purity this compound for their specific needs.

References

- 1. agilent.com [agilent.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. ACP - The interplay between aqueous replacement reaction and the phase state of internally mixed organic/ammonium aerosols [acp.copernicus.org]

- 4. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Dibutylamine Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of dibutylamine (B89481) acetate (B1210297) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility principles, a detailed experimental protocol for determining solubility, and a logical workflow for this determination.

Introduction to Dibutylamine Acetate and Its Solubility

This compound is an organic salt formed from the reaction of a secondary amine, dibutylamine, and a weak carboxylic acid, acetic acid. Its solubility in organic solvents is a critical parameter in various applications, including chemical synthesis, formulation development, and purification processes. The principle of "like dissolves like" is paramount in predicting its solubility. As an ionic salt, this compound is generally soluble in polar solvents and less soluble in non-polar solvents.[1][2] The presence of the charged ammonium (B1175870) and acetate ions contributes to its polarity.[1][2]

Qualitative Solubility of this compound

While specific quantitative data is scarce, a qualitative assessment of this compound's solubility in common organic solvents can be inferred from general chemical principles. The following table summarizes the expected solubility based on solvent polarity.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of the alcohol can hydrogen bond with both the ammonium and acetate ions of the salt, and the polar nature of the solvent can solvate the ions effectively.[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | DMSO is a highly polar solvent capable of solvating the dibutylammonium cation, but the acetate anion may be less effectively solvated. Published data indicates it is sparingly soluble. |

| Acetone, Ethyl Acetate | Sparingly to Moderately Soluble | These solvents have a moderate polarity and can interact with the ions of this compound, but less effectively than protic solvents. The carbonyl group can act as a hydrogen bond acceptor. | |

| Non-Polar | Toluene, Hexane | Insoluble to Very Sparingly Soluble | The lack of polarity and inability to form significant intermolecular interactions with the ionic salt will result in very low solubility. |

| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble | These solvents have some polarity but are not strong hydrogen bond donors or acceptors, leading to limited solvation of the ionic salt. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[4][5] This protocol provides a detailed methodology that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps (B75204) and PTFE-lined septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary study can determine the optimal equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 24 hours at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Weigh the vial with the filtered solution to determine the mass of the solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC, or titration) to determine the concentration of this compound.

-

Perform the analysis in triplicate to ensure accuracy and precision.

-

Data Analysis

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.

-

Report the solubility value along with the temperature at which the measurement was performed.

Experimental Workflow

The following diagram illustrates the logical workflow for the isothermal shake-flask solubility determination method.

References

In-Depth Technical Guide to Dibutylammonium Acetate (CAS 19070-91-8)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Dibutylammonium acetate (B1210297) (DBAA) is an ion-pairing agent with the CAS Registry Number 19070-91-8. It is an organic salt formed from the neutralization reaction between the Brønsted-Lowry base dibutylamine (B89481) and the Brønsted-Lowry acid acetic acid.[1] This compound is primarily utilized in analytical and organic chemistry, most notably as a mobile phase additive in ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) for the separation of polar and ionic analytes.[2]

Chemical Identity

| Identifier | Value |

| CAS Number | 19070-91-8 |

| IUPAC Name | dibutylazanium;acetate |

| Molecular Formula | C₁₀H₂₃NO₂ |

| Molecular Weight | 189.30 g/mol [3] |

| Canonical SMILES | CCCC[NH2+]CCCC.CC(=O)[O-][3] |

| InChI Key | MQFIKAWTCOXAAY-UHFFFAOYSA-N[3] |

Synonyms

-

Dibutylamine acetate[4]

-

Di-n-butylammonium acetate[4]

-

IPC-DBAA[4]

-

Di-n-butylamine acetate[4]

-

This compound concentrate[4]

-

Dibutylammonium acetate concentrate[4]

Physicochemical Properties

Dibutylammonium acetate typically appears as a colorless to pale yellow liquid or a solid, depending on the ambient temperature and purity.[4] It is known for its solubility in polar solvents such as water and alcohols.[4]

| Property | Value | Source(s) |

| Physical State | Colorless to pale yellow liquid or solid | [4] |

| Solubility | Soluble in water and alcohols | [4] |

| Storage Temperature | 2-8 °C | [5] |

Note: Specific quantitative data for melting point, boiling point, and density are not consistently reported across publicly available sources.

Synthesis

Synthesis Workflow

Caption: Synthesis of Dibutylammonium Acetate via Acid-Base Neutralization.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method for the synthesis of dibutylammonium acetate.

Materials:

-

Dibutylamine (0.69 moles)

-

Acetic acid (0.69 moles)

-

Twelve-liter Morton flask

-

Stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Addition funnel

Procedure:

-

To a twelve-liter Morton flask equipped with a stirrer, thermometer, reflux condenser, heating mantle, and addition funnel, add 89 grams (0.69 moles) of dibutylamine.

-

Slowly add 42 grams (0.69 moles) of acetic acid to the flask. The temperature of the reaction mixture will rise to approximately 50°C due to the exothermic salt formation.

-

Allow the reaction mixture to cool to 38°C.

-

The product, dibutylammonium acetate, is formed in this step. For subsequent reactions as described in the source, formaldehyde (B43269) is added. For isolation of pure dibutylammonium acetate, standard purification techniques such as recrystallization or distillation under reduced pressure would be employed, though specific parameters are not detailed in the initial source.

Applications in Research and Development

The primary application of dibutylammonium acetate is as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (IP-RP-HPLC), particularly for the analysis of polar and anionic compounds.

Mechanism of Action in IP-RP-HPLC

In IP-RP-HPLC, the hydrophobic stationary phase offers little retention for highly polar analytes. The addition of an ion-pairing agent like DBAA to the mobile phase modifies the system to enhance the retention of these analytes. The dibutylammonium cation, with its hydrophobic butyl chains, adsorbs onto the stationary phase, creating a positively charged surface. This allows for the retention of anionic analytes, such as the phosphate (B84403) backbone of oligonucleotides and nucleotides, through electrostatic interactions. The separation is then achieved by eluting with a gradient of an organic solvent.[1][2]

Experimental Protocol: Analysis of Oligonucleotides using IP-RP-HPLC

This protocol provides a general framework for the analysis of oligonucleotides using DBAA as an ion-pairing reagent.

Materials and Equipment:

-

High-performance liquid chromatograph (HPLC) with a UV detector

-

Reversed-phase C18 column

-

Dibutylammonium acetate (DBAA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Acetic acid

-

Oligonucleotide standards or samples

Procedure:

-

Mobile Phase Preparation:

-

Prepare a stock solution of the ion-pairing agent. For example, a 100 mM DBAA solution.[1]

-

Mobile Phase A: Prepare an aqueous solution of the ion-pairing agent (e.g., 100 mM DBAA in water), adjusted to a specific pH (e.g., pH 7) with acetic acid.[1]

-

Mobile Phase B: Prepare a solution of the ion-pairing agent in an organic solvent (e.g., 100 mM DBAA in acetonitrile).[1]

-

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., Agilent AdvanceBio oligonucleotide column).[1]

-

Flow Rate: Typically in the range of 0.2 mL/min.[2]

-

Detection: UV absorbance at 260 nm.[2]

-

Injection Volume: 5 µL.[2]

-

Gradient: An optimized gradient is crucial for separation. A starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B. For instance, for a 100 mM DBAA system, a gradient of 26% to 46% Mobile Phase B over 19 minutes has been used for the separation of a 40 nt ssDNA standard.[1]

-

-

Sample Preparation:

-

Dissolve oligonucleotide samples in an appropriate buffer or water to a known concentration.

-

-

Analysis:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample and run the gradient program.

-

Monitor the elution of the oligonucleotides by UV absorbance at 260 nm.

-

Workflow for Oligonucleotide Analysis

Caption: Workflow for the analysis of oligonucleotides using IP-RP-HPLC with DBAA.

Safety and Handling

Dibutylammonium acetate is considered to have moderate toxicity, and appropriate safety precautions should be taken during its handling and use.[4]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[6]

Conclusion

Dibutylammonium acetate is a valuable tool for researchers and scientists, particularly in the field of bioanalysis and drug development, where the separation and quantification of polar and ionic molecules are critical. Its role as an ion-pairing agent in IP-RP-HPLC enables the effective analysis of oligonucleotides, nucleotides, and other polar metabolites. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols to aid in its practical implementation in the laboratory.

References

- 1. agilent.com [agilent.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Dibutylammonium Acetate | C10H23NO2 | CID 11052426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 19070-91-8: DIBUTYLAMMONIUM ACETATE | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tcichemicals.com [tcichemicals.com]

Dibutylamine Acetate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Dibutylamine (B89481) Acetate (B1210297). Due to the limited availability of direct experimental data for Dibutylamine Acetate, this guide synthesizes information from its constituent components, dibutylamine and acetic acid, to provide a thorough assessment of its potential hazards. All recommendations are based on established safety protocols and regulatory guidelines.

Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological data for Dibutylamine and Acetic Acid. This information is crucial for understanding the potential hazards associated with this compound.

Table 1: Physicochemical Properties of Dibutylamine and Acetic Acid

| Property | Dibutylamine | Acetic Acid |

| CAS Number | 111-92-2 | 64-19-7 |

| Molecular Formula | C₈H₁₉N | CH₃COOH |

| Molecular Weight | 129.24 g/mol | 60.05 g/mol |

| Appearance | Colorless to yellow liquid[1] | Colorless liquid |

| Odor | Fishy, amine-like[2] | Strong, pungent, vinegar-like |

| Boiling Point | 159 °C | 118 °C |

| Melting Point | -62 °C | 17 °C |

| Flash Point | 40 °C (closed cup) | 39 °C |

| Vapor Pressure | 2.59 mmHg @ 25 °C | 11 mmHg @ 20 °C |

| Solubility in Water | 4.7 g/L | Miscible |

| pKa | 11.25 | 4.76 |

Table 2: Acute Toxicity Data for Dibutylamine and Acetic Acid

| Endpoint | Dibutylamine | Acetic Acid |

| Oral LD50 (rat) | 189 - 550 mg/kg[3] | 3310 mg/kg[4] |

| Dermal LD50 (rabbit) | 768 - 1010 mg/kg[3][5] | 1060 mg/kg[4] |

| Inhalation LC50 (rat) | 1.15 mg/L (4h)[3] | 5620 ppm (1h) (mice)[4] |

Hazard Identification and Classification

Based on the properties of its components, this compound is anticipated to be a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.

Table 3: GHS Hazard Classification (Inferred for this compound)

| Hazard Class | Hazard Category | Rationale |

| Acute Toxicity, Oral | Category 3 | Based on the oral LD50 of Dibutylamine. |

| Acute Toxicity, Dermal | Category 3 | Based on the dermal LD50 of Dibutylamine. |

| Acute Toxicity, Inhalation | Category 2 | Based on the inhalation LC50 of Dibutylamine. |

| Skin Corrosion/Irritation | Category 1B | Dibutylamine is corrosive to the skin.[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | Dibutylamine causes serious eye damage. |

| Flammable Liquids | Category 3 | Based on the flash point of Dibutylamine. |

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are essential for any new safety evaluations.

OECD 404: Acute Dermal Irritation/Corrosion

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.[1]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.[1]

-

Exposure: The exposure duration is typically 4 hours.[1]

-

Observation: After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.[1][6]

-

Scoring: Skin reactions are scored based on a standardized scale.

GHS Classification for Skin Corrosion/Irritation.

OECD 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause serious eye damage or irritation.

Methodology:

-

Animal Model: Healthy, adult albino rabbits are used.[7]

-

Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[8]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days.[9][10]

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored.[7]

GHS Classification for Serious Eye Damage/Irritation.

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Model: Typically, female rats are used.[11]

-

Procedure: This is a stepwise procedure using a minimum number of animals per step. The substance is administered orally in a single dose.[11]

-

Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[11]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12]

-

Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed mortality.[11]

Workflow for OECD 423 Acute Oral Toxicity Test.

Safety and Handling Precautions

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors can travel to a source of ignition and flash back.[13] Decomposition may produce toxic fumes of nitrogen oxides.[14]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[13] Wear appropriate personal protective equipment. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

Exposure Controls and Personal Protective Equipment

-

Engineering Controls: Use local exhaust ventilation to control airborne exposures. Ensure eyewash stations and safety showers are readily available.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge.

-

Potential Toxicological Mechanisms and Signaling Pathways

The toxicity of this compound is likely driven by the actions of both the dibutylamine and acetate moieties.

Dibutylamine (a secondary amine): Secondary amines can be metabolized by various enzymes, including monoamine oxidases and cytochrome P450s. This metabolism can lead to the formation of reactive intermediates, such as aldehydes and reactive oxygen species (ROS), which can cause cellular damage.[15] Key toxicological effects can include:

-

Oxidative Stress: The generation of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.[16]

-

Membrane Damage: Direct interaction with or lipid peroxidation of cell membranes can disrupt their integrity and function.

-

Mitochondrial Dysfunction: Interference with mitochondrial electron transport can lead to decreased ATP production and further ROS generation.

Acetic Acid: Acetic acid's toxicity is primarily related to its acidic nature, causing corrosive effects at high concentrations.[4] At a cellular level, it can lead to:

-

Intracellular pH Disruption: The influx of acetic acid can lower intracellular pH, affecting enzyme function and other cellular processes.

-

Apoptosis: Studies in yeast have shown that acetic acid can induce programmed cell death (apoptosis) through pathways involving the cell wall integrity (CWI) and high osmolarity glycerol (B35011) (HOG) signaling pathways.[17][18]

Potential Toxicity Pathway of Dibutylamine.

Acetic Acid-Induced Apoptotic Signaling.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound provided by the manufacturer before handling this chemical. The information provided herein is based on data available for the components of this compound and may not fully represent the properties of the salt. All handling and safety procedures should be conducted by trained professionals in a controlled laboratory environment.

References

- 1. oecd.org [oecd.org]

- 2. Dibutylamine - Wikipedia [en.wikipedia.org]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. LCSS: ACETIC ACID [web.stanford.edu]

- 5. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. onesearch.neu.edu [onesearch.neu.edu]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 14. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Contribution of serum and cellular semicarbazide-sensitive amine oxidase to amine metabolism and cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. advinus.com [advinus.com]

- 17. Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation of the acetic acid stress response in Saccharomyces cerevisiae with mutated H3 residues - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dibutylamine Acetate as a Phase Transfer Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutylamine (B89481) Acetate (DBAA), a quaternary ammonium (B1175870) salt, serves as an effective catalyst in specific organic syntheses, most notably in condensation reactions. While the broader application of DBAA as a general-purpose phase transfer catalyst (PTC) is not extensively documented, its role in facilitating reactions between reactants in different phases is exemplified in the synthesis of methacrolein (B123484). This technical guide provides an in-depth analysis of the function of Dibutylamine Acetate as a catalyst, with a core focus on its application in the synthesis of methacrolein from formaldehyde (B43269) and propionaldehyde (B47417). The guide will detail the reaction mechanism, present quantitative data from systematic studies, and provide an experimental protocol. The principles of its catalytic action in this context can be extrapolated to understand its potential in other biphasic reaction systems.

Introduction to this compound as a Catalyst

This compound is an organic salt that can function as a catalyst in certain multiphase reactions. While the classic definition of a phase transfer catalyst involves the shuttling of an ion from an aqueous phase to an organic phase, DBAA's role in the documented case of methacrolein synthesis appears to be more aligned with facilitating a Mannich-type reaction at the interface of two phases. In this reaction, it demonstrates high efficacy, leading to excellent yields under optimized conditions.[1]

Core Application: Synthesis of Methacrolein

A significant and well-documented application of this compound is in the synthesis of methacrolein (MAL) through the condensation of formaldehyde (FA) and propionaldehyde (PA).[1] This reaction is of industrial importance as methacrolein is a key intermediate in the production of polymers and resins.[1]

Quantitative Data Presentation

The catalytic performance of this compound in the synthesis of methacrolein has been systematically studied, with key parameters optimized to achieve high yields. The following tables summarize the quantitative data from these studies.[1]

Table 1: Effect of Reaction Temperature on Methacrolein Yield [1]

| Temperature (°C) | Propionaldehyde Conversion (%) | Methacrolein Yield (%) |

| 5 | > 92 | > 92 |

| 15 | > 92 | > 92 |

| 25 | > 96 | > 96 |

| 35 | > 96 | > 96 |

| 50 | > 96 | > 96 |

Table 2: Effect of Molar Ratio of Acetic Acid to Dibutylamine on Methacrolein Yield [1]

| Acid : Amine Molar Ratio | Methacrolein Yield (%) |

| 0.8 : 1 | (Yield decreases) |

| 0.9 : 1 | (Yield increases) |

| 1.0 : 1 | Optimal |

| 1.1 : 1 | Optimal |

| 1.2 : 1 | (Yield gradually decreases) |

| 1.3 : 1 | (Yield gradually decreases) |

| 1.5 : 1 | (Yield gradually decreases) |

Table 3: Optimized Reaction Conditions for Methacrolein Synthesis [1]

| Parameter | Optimal Condition | Result |

| Catalyst | This compound | - |

| Stirring Rate | > 240 r/min | Elimination of diffusion influence |

| Reaction Temperature | 25 °C | Methacrolein yield > 96% |

| Reaction Time | 15 min | Reaction reaches equilibrium |

| Acid : Amine Molar Ratio | 1.0 - 1.1 | Optimal catalytic activity |

| Overall Yield | - | Up to 97.3% |

Experimental Protocol: Synthesis of Methacrolein

The following is a detailed methodology for the synthesis of methacrolein using this compound as a catalyst, based on the optimized conditions identified in the literature.[1]

Materials:

-

Formaldehyde (aqueous solution)

-

Propionaldehyde

-

Dibutylamine

-

Acetic Acid

-

Solvent (if necessary, though the reaction can be run neat)

-

250 mL three-necked, glass-jacketed reactor

-

Magnetic stirrer

-

Water bath for temperature control

Procedure:

-

Catalyst Preparation: Prepare the this compound catalyst by mixing dibutylamine and acetic acid in a molar ratio between 1.0 and 1.1.

-

Reaction Setup: To the 250 mL reactor equipped with a magnetic stirrer, add the appropriate amounts of the formaldehyde solution and propionaldehyde.

-

Catalyst Addition: Introduce the prepared this compound catalyst into the reactor.

-

Reaction Conditions:

-

Maintain the reaction temperature at 25 °C using the water-jacketed system.

-

Set the stirring rate to above 240 r/min to ensure efficient mixing and to overcome mass transfer limitations.

-

-

Reaction Time: Allow the reaction to proceed for 15 minutes.

-

Work-up and Analysis:

-

After 15 minutes, stop the reaction.

-

The product, methacrolein, can be isolated and purified using standard laboratory techniques such as distillation.

-

The yield of methacrolein and the conversion of propionaldehyde should be determined using a suitable analytical method, such as gas chromatography (GC).

-

Mechanistic Insights and Visualizations

The synthesis of methacrolein catalyzed by this compound proceeds via a Mannich-type reaction mechanism. The key steps involve the formation of an iminium ion from the reaction of formaldehyde and dibutylamine, followed by the enolization of propionaldehyde, a C-C bond-forming reaction, and subsequent elimination to yield methacrolein and regenerate the amine catalyst. The decomposition of the Mannich base has been identified as the rate-limiting step.[1]

Catalytic Cycle of Methacrolein Synthesis

Caption: Catalytic cycle for the synthesis of methacrolein.

Experimental Workflow

Caption: Experimental workflow for methacrolein synthesis.

Conclusion

This compound has been demonstrated to be a highly effective catalyst for the synthesis of methacrolein, achieving yields of up to 97.3% under optimized, mild conditions.[1] While its role is described within the context of a Mannich-type condensation, the reaction's biphasic nature and the catalyst's function in facilitating the interaction between reactants from different phases align with the fundamental principles of phase transfer catalysis. The detailed quantitative data and experimental protocol provided in this guide serve as a valuable resource for researchers and professionals in drug development and chemical synthesis. Further research into the application of this compound in other phase-transfer-catalyzed reactions could reveal a broader utility for this efficient and accessible catalyst.

References

Dibutylamine Acetate as an Ion-Pairing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chromatography, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of ionic and highly polar analytes presents a significant challenge. These compounds often exhibit poor retention on non-polar stationary phases, leading to inadequate separation and resolution. Ion-pairing chromatography (IPC) offers a robust solution to this problem by introducing an ion-pairing reagent into the mobile phase. This guide provides an in-depth technical overview of Dibutylamine (B89481) Acetate (B1210297) (DBAA), a versatile and effective cationic ion-pairing agent, for professionals in research, and drug development.

Dibutylamine acetate is an organic salt that enhances the retention of acidic analytes on reversed-phase columns.[1] It functions by forming a neutral ion pair with the negatively charged analyte, thereby increasing its hydrophobicity and affinity for the stationary phase.[2] This guide will delve into the core principles of DBAA as an ion-pairing agent, its physicochemical properties, detailed experimental protocols, and comparative data to aid in method development and optimization.

Physicochemical Properties of this compound

Understanding the fundamental properties of DBAA is crucial for its effective application in chromatography. This compound is the salt formed from the weak base dibutylamine and the weak acid acetic acid.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₃NO₂ | [3] |

| Molecular Weight | 189.30 g/mol | [3] |

| Appearance | Colorless liquid (often supplied as a solution) | [4] |

| pKa of Dibutylamine | 11.25 - 11.31 | [1][5] |

| Solubility | Soluble in water | [6] |

The high pKa of dibutylamine (DBA) indicates that it is a strong base.[5] In mobile phases with a pH below the pKa of dibutylamine, the amine group will be protonated, forming the positively charged dibutylammonium ion. This cationic species is then available to pair with anionic analytes.

Mechanism of Ion-Pairing with this compound

The primary role of this compound in ion-pairing chromatography is to increase the retention of acidic analytes on a non-polar stationary phase. This is achieved through the formation of a charge-neutral, hydrophobic ion pair. The mechanism can be described by two predominant models: the ion-pair formation in the mobile phase model and the dynamic ion-exchange model.

Ion-Pair Formation in the Mobile Phase: In this model, the protonated dibutylammonium cation (DBA⁺) associates with the anionic analyte (A⁻) in the mobile phase to form a neutral ion pair [DBA⁺A⁻]. This newly formed complex is more hydrophobic than the free analyte, leading to a stronger interaction with the reversed-phase stationary phase and thus, increased retention.

Dynamic Ion-Exchange Model: This model proposes that the hydrophobic alkyl chains of the dibutylammonium cations adsorb onto the surface of the non-polar stationary phase.[7] This creates a dynamic, positively charged layer on the stationary phase, which then acts as an ion-exchanger, retaining the anionic analytes through electrostatic interactions.

Both mechanisms likely contribute to the retention process in ion-pairing chromatography. The following diagram illustrates the general principle of ion-pairing with DBAA.

Experimental Protocols

The successful application of this compound as an ion-pairing agent requires careful optimization of chromatographic conditions. Below are detailed methodologies for its use in HPLC.

Mobile Phase Preparation

The concentration of DBAA in the mobile phase is a critical parameter that influences analyte retention and resolution. Typical concentrations range from 5 mM to 100 mM.

Example Protocol for 10 mM Dibutylammonium Acetate Mobile Phase:

-

Prepare a stock solution: A commercially available stock solution of dibutylammonium acetate (e.g., 0.5 M) can be used for convenience.

-

Mobile Phase A (Aqueous): To prepare 1 L of 10 mM DBAA in water, add 20 mL of a 0.5 M DBAA stock solution to 980 mL of HPLC-grade water.

-

Mobile Phase B (Organic): To prepare 1 L of 10 mM DBAA in acetonitrile, add 20 mL of a 0.5 M DBAA stock solution to 980 mL of HPLC-grade acetonitrile.

-

pH Adjustment: The pH of the mobile phase is crucial. For effective ion-pairing with acidic analytes, the pH should be maintained at least 2 units below the pKa of the analyte to ensure it is in its anionic form, and below the pKa of dibutylamine (around 11.3) to ensure the amine is protonated. Typically, the pH is adjusted using acetic acid or another suitable buffer.

-

Filtration and Degassing: Filter the prepared mobile phases through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly before use to prevent pump cavitation and baseline noise.

Typical Chromatographic Conditions

The following table summarizes typical starting conditions for method development using DBAA as an ion-pairing agent for the analysis of acidic analytes such as oligonucleotides.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8 (e.g., 2.1 x 150 mm, 2.7 µm) |

| Mobile Phase A | 5-100 mM this compound in Water (pH adjusted) |

| Mobile Phase B | 5-100 mM this compound in Acetonitrile |

| Gradient | A linear gradient tailored to the specific analytes |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 25 - 60 °C |

| Detection | UV at 260 nm (for oligonucleotides) or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

Data Presentation: Comparative Analysis

This compound often provides improved chromatographic performance compared to other common ion-pairing agents like triethylammonium (B8662869) acetate (TEAA). The increased hydrophobicity of the dibutyl chains generally leads to stronger retention and better resolution of highly polar analytes.

Table 5.1: Comparison of Ion-Pairing Agents for Oligonucleotide Separation

| Ion-Pairing Agent (100 mM) | Analyte | Resolution (Rs) between 19 and 20 nt peaks | Reference |

| Triethylammonium Acetate (TEAA) | ssDNA oligo-dT ladder | Not well resolved | [2] |

| This compound (DBAA) | ssDNA oligo-dT ladder | 3.2 | [2] |

| Hexylammonium Acetate (HAA) | ssDNA oligo-dT ladder | 3.9 | [2] |

| Ion-Pairing Agent (100 mM) | Analyte | Resolution (Rs) between 20 and 21 nt peaks | Reference |

| Triethylammonium Acetate (TEAA) | ssRNA | Poorly retained | [2] |

| This compound (DBAA) | ssRNA | 2.3 | [2] |

| Hexylammonium Acetate (HAA) | ssRNA | 2.8 | [2] |

As the data indicates, DBAA provides significantly better resolution for both ssDNA and ssRNA oligonucleotides compared to the more traditional ion-pairing agent, TEAA.[2] While HAA shows slightly superior resolution in these examples, DBAA represents a significant improvement and a valuable tool for oligonucleotide analysis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an HPLC analysis utilizing this compound as an ion-pairing agent.

Safety Considerations

This compound, like all chemicals, should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[8][9][10] General safety measures include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated area or under a fume hood.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

-

Storage: Store in a cool, dry place away from incompatible materials.[10]

Conclusion

This compound is a powerful and versatile ion-pairing agent for the reversed-phase HPLC analysis of acidic compounds, particularly oligonucleotides and other nucleotides. Its ability to significantly enhance retention and resolution makes it a valuable alternative to more traditional, less effective ion-pairing reagents. By understanding its physicochemical properties and the mechanism of ion-pairing, and by carefully optimizing experimental conditions, researchers, scientists, and drug development professionals can leverage the benefits of DBAA to achieve superior chromatographic separations. This guide provides a solid foundation for the successful implementation of this compound in your analytical workflows.

References

- 1. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Buy Online CAS Number 19070-91-8 - TRC - Dibutylammonium Acetate (0.5M Solution in Water) | LGC Standards [lgcstandards.com]

- 4. productcatalog.eastman.com [productcatalog.eastman.com]

- 5. pKa of Dibutylamine [vcalc.com]

- 6. 111-92-2 CAS MSDS (Dibutylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pharmaxchange.info [pharmaxchange.info]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Stability of Dibutylamine Acetate Under Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dibutylamine (B89481) acetate (B1210297), a versatile ion-pairing reagent and chemical intermediate, requires a thorough understanding of its stability profile to ensure its effective and safe use in research and development. This technical guide provides a comprehensive overview of the stability of dibutylamine acetate under typical laboratory conditions. It outlines recommended storage, handling, and experimental protocols for stability assessment, and presents illustrative data to guide researchers in their own evaluations. While specific public-domain stability studies on this compound are limited, this guide consolidates available information and provides a framework for its stability evaluation based on established principles of chemical analysis and pharmaceutical stability testing.

Chemical and Physical Properties

This compound is an organic salt formed from the reaction of a weak base, dibutylamine, and a weak acid, acetic acid. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 19070-91-8 |

| Molecular Formula | C₁₀H₂₃NO₂ |

| Molecular Weight | 189.30 g/mol |

| Appearance | Colorless to pale yellow liquid or solid, depending on temperature and purity[1] |

| Solubility | Soluble in polar solvents such as water and alcohols[1] |

| Synonyms | Di-n-butylammonium acetate, IPC-DBAA, this compound concentrate[1][2][3] |

General Stability and Storage

This compound is generally considered stable under recommended storage conditions.[1][4] However, its stability can be influenced by factors such as temperature, light, humidity, and contact with incompatible materials.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place.[1][2][4] Some suppliers recommend room temperature storage[5], while others suggest refrigeration.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Ignition Sources: Keep away from sources of ignition.[4]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from its chemical structure. The primary routes of degradation are likely to be hydrolysis and oxidation.

-

Hydrolysis: As a salt of a weak acid and a weak base, this compound in solution is in equilibrium with its constituent acid and base. Changes in pH can shift this equilibrium.

-

Oxidation: The amine functional group in dibutylamine is susceptible to oxidation, which could be accelerated by exposure to air, light, or oxidizing agents.

-

Thermal Decomposition: At elevated temperatures, this compound may decompose, potentially forming carbon oxides and nitrogen oxides.[4]

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to a variety of stress conditions and analyzing for degradation over time. The following are representative experimental protocols based on general principles of forced degradation studies.[6][7]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol) at a known concentration.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solid sample at 80°C for 48 hours.

-

Photostability: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolyzed samples before analysis. Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating the parent compound from its degradation products.

Illustrative HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Illustrative Stability Data

The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

Table 1: Forced Degradation of this compound Solution (1 mg/mL)

| Stress Condition | Duration (hours) | Assay of this compound (%) | % Degradation | Number of Degradants |

| 0.1 M HCl (60°C) | 24 | 92.5 | 7.5 | 2 |

| 0.1 M NaOH (60°C) | 24 | 88.1 | 11.9 | 3 |

| 3% H₂O₂ (RT) | 24 | 95.3 | 4.7 | 1 |

| Thermal (80°C, solid) | 48 | 99.1 | 0.9 | 1 |

| Photostability | - | 98.6 | 1.4 | 1 |

Table 2: Long-Term Stability of this compound (Solid) at 25°C/60% RH

| Time Point (Months) | Assay (%) | Total Impurities (%) |

| 0 | 99.8 | 0.2 |

| 3 | 99.7 | 0.3 |

| 6 | 99.6 | 0.4 |

| 12 | 99.5 | 0.5 |

| 24 | 99.2 | 0.8 |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of a stability testing program for this compound.

References

- 1. CAS 19070-91-8: DIBUTYLAMMONIUM ACETATE | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 19070-91-8 CAS MSDS (DIBUTYLAMMONIUM ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. chemscene.com [chemscene.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Research-Grade Dibutylamine Acetate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylamine (B89481) acetate (B1210297) (DBAA) is a widely utilized ion-pairing agent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its primary function is to enhance the retention and resolution of acidic and polar analytes, such as oligonucleotides, nucleotides, and carbohydrates, on reversed-phase columns.[1][3][4][5] This is achieved by forming a neutral ion-pair with the analyte, which increases its hydrophobicity and interaction with the stationary phase.[2] This technical guide provides an in-depth overview of research-grade dibutylamine acetate, including a list of commercial suppliers, its chemical and physical properties, detailed experimental protocols for its use, and a summary of its synthesis.

Commercial Suppliers of Research-Grade this compound

A variety of chemical suppliers offer research-grade this compound, typically as a 0.5 M solution in water. The quality and purity of the reagent are critical for sensitive analytical applications, with specialized grades like LiChropur™ being suitable for LC-MS.[1]

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Available Concentration |

| Sigma-Aldrich (MilliporeSigma) | Dibutylammonium acetate solution | 19070-91-8 | C₁₀H₂₃NO₂ | 189.30 | LiChropur™, suitable for ion pair chromatography | 0.5 M in H₂O |

| Santa Cruz Biotechnology | This compound Concentrate | 19070-91-8 | C₈H₁₉N•C₂H₄O₂ | 189.30 | For Research Use Only | Not specified |

| ChemScene | This compound | 19070-91-8 | C₁₀H₂₃NO₂ | 189.30 | ≥97% | ca. 0.5mol/L in Water |

| TCI Chemicals | Dibutylammonium Acetate (ca. 0.5mol/L in Water) [Ion-Pair Reagent for LC-MS] | 19070-91-8 | C₁₀H₂₃NO₂ | 189.30 | For laboratory research purposes | ca. 0.5 mol/L in Water |

| AK Scientific, Inc. | Dibutylammonium acetate [Ion-Pair Reagent for LC-MS] | 19070-91-8 | C₈H₁₉N•C₂H₄O₂ | 189.30 | ca. 0.5mol/L in Water | ca. 0.5 mol/L in Water |

| LGC Standards | Dibutylammonium Acetate (0.5M Solution in Water) | 19070-91-8 | C₈H₁₉N•C₂H₄O₂ | 189.3 | Single Solution | 0.5 M |

| CymitQuimica | Dibutylammonium Acetate (ca. 0.5mol/L in Water) [Ion-Pair Reagent for LC-MS] | 19070-91-8 | C₈H₁₉N•C₂H₄O₂ | 189.30 | Not specified | ca. 0.5 mol/L in Water |

Chemical and Physical Properties

This compound is the salt formed from the weak base dibutylamine and the weak acid acetic acid.

| Property | Value |

| IUPAC Name | N-butylbutan-1-amine;acetic acid[6] |

| Synonyms | Di-n-butylammonium acetate, IPC-DBAA[7] |

| Appearance | Colorless to pale yellow liquid (in solution)[8] |

| Molecular Formula | C₁₀H₂₃NO₂[6] |

| Molecular Weight | 189.30 g/mol [6] |

| CAS Number | 19070-91-8[7] |

| Solubility | Soluble in polar solvents like water and alcohols[8] |

Experimental Protocols

Ion-Pair Reversed-Phase HPLC for Oligonucleotide Analysis

This protocol is adapted from an Agilent Technologies application note for the analysis of single-stranded DNA (ssDNA) and RNA (ssRNA) oligonucleotides.[4]

Instrumentation:

-

Agilent 1260 Infinity II Prime LC System or equivalent[4]

-

UV Detector

Chromatographic Conditions:

| Parameter | Condition |

| Column | Agilent AdvanceBio oligonucleotide column (2.1 x 150 mm, 2.7 µm)[4] |

| Mobile Phase A | 100 mM this compound (DBAA) in water, pH 7[4] |

| Mobile Phase B | 100 mM this compound (DBAA) in acetonitrile (B52724), pH 7[4] |

| Gradient (for ssDNA) | 26% to 46% B in 19 minutes[4] |

| Gradient (for ssRNA) | 26% to 46% B in 19 minutes[4] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 60 °C |

| Detection | UV at 260 nm |

| Injection Volume | 5 µL |

Mobile Phase Preparation:

-

To prepare 1 L of 100 mM DBAA in water (Mobile Phase A), add a calculated amount of dibutylamine to approximately 900 mL of HPLC-grade water.

-

Adjust the pH to 7.0 with glacial acetic acid.

-

Bring the final volume to 1 L with HPLC-grade water.

-

Prepare Mobile Phase B similarly, using acetonitrile as the solvent.

Sample Preparation:

-

Dissolve oligonucleotide standards in HPLC-grade water to the desired concentration.

LC-MS Analysis of Nucleotides

This protocol is a general procedure for the analysis of intracellular nucleotides from microorganisms.[1]

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase A | Aqueous solution containing a low concentration of this compound (e.g., 5-15 mM) |

| Mobile Phase B | Acetonitrile or methanol (B129727) with a similar concentration of this compound |

| Gradient | A gradient from low to high organic phase (Mobile Phase B) is typically used to elute the nucleotides. The specific gradient profile will depend on the specific nucleotides being analyzed. |

| Flow Rate | Dependent on the column dimensions, typically 0.2-0.5 mL/min. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C). |

| Injection Volume | 5-20 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification |

| Ion Source Parameters | Optimized for the specific instrument and analytes (e.g., capillary voltage, gas flow, temperature). |

Synthesis of this compound

A straightforward laboratory-scale synthesis of this compound involves the acid-base reaction between dibutylamine and acetic acid.

Materials:

-

Di-n-butylamine

-

Acetic acid

Procedure:

-

In a suitable reaction flask, combine equimolar amounts of di-n-butylamine and acetic acid.

-

The reaction is exothermic, and the temperature of the mixture will rise.

-

The mixture can be cooled if necessary.

-

The resulting product is this compound. For high-purity applications, further purification may be required.

Visualizations

Caption: Experimental workflow for oligonucleotide analysis using HPLC with this compound.

Caption: Mechanism of ion-pair chromatography with this compound.

Safety Information

This compound solutions are generally considered to have low hazard. However, it is important to handle them with appropriate personal protective equipment (PPE), including safety glasses and gloves.[9][10] Always consult the Safety Data Sheet (SDS) from the specific supplier for detailed safety and handling information.[9][10]

Conclusion

This compound is an essential reagent for researchers and scientists working in fields that require the analysis of polar and acidic molecules. Its effectiveness as an ion-pairing agent in HPLC and LC-MS makes it a valuable tool for drug development and other research applications. This guide provides a comprehensive overview of commercially available research-grade this compound, its properties, and its application, serving as a valuable resource for laboratory professionals.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. agilent.com [agilent.com]

- 5. uab.edu [uab.edu]

- 6. This compound | C10H23NO2 | CID 12998343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DIBUTYLAMMONIUM ACETATE | 19070-91-8 [chemicalbook.com]

- 8. CAS 19070-91-8: DIBUTYLAMMONIUM ACETATE | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Notes and Protocols: The Use of Dibutylamine Acetate in Ion-Pair Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Dibutylamine (B89481) Acetate (B1210297) (DBAA) as an ion-pairing agent in reversed-phase high-performance liquid chromatography (IP-RP-HPLC). The information is tailored for researchers, scientists, and professionals involved in drug development and analysis, with a focus on oligonucleotide and small molecule separations.

Introduction to Dibutylamine Acetate in Ion-Pair Chromatography

Ion-pair chromatography is a powerful technique for the separation of ionic and highly polar analytes on reversed-phase columns.[1] The addition of an ion-pairing reagent, such as this compound, to the mobile phase facilitates the retention of charged analytes that would otherwise elute in or near the void volume.[2][3] Dibutylammonium acetate is a volatile ion-pairing agent, making it compatible with mass spectrometry (LC-MS) detection.[4][5]

The mechanism of ion-pair chromatography involves the formation of a neutral ion-pair between the analyte and the ion-pairing reagent, which can then be retained by the non-polar stationary phase.[1] Dibutylamine (DBA), a component of DBAA, is a positively charged amine that forms an ion pair with negatively charged molecules, such as the phosphate (B84403) backbone of oligonucleotides.[4] This interaction increases the hydrophobicity of the analyte, leading to longer retention and improved resolution on reversed-phase columns.[4][6]

DBAA offers distinct advantages in certain applications, particularly in the analysis of oligonucleotides, where it has been shown to provide superior resolution for short-mer species and RNA compared to more traditional ion-pairing reagents like triethylamine (B128534) acetate (TEAA).[7][8]

Application: Analysis of Oligonucleotides

The analysis of synthetic oligonucleotides, including DNA and RNA, is a critical aspect of therapeutic drug development and quality control. IP-RP-HPLC is the most common method for oligonucleotide analysis.[7] The choice of the ion-pairing reagent significantly impacts the chromatographic resolution.[7]

Comparison with Other Ion-Pairing Reagents

Studies have demonstrated that DBAA can offer improved separation of oligonucleotide samples compared to TEAA. For single-stranded DNA (ssDNA) oligo-dT ladders, DBAA and hexylamine (B90201) acetate (HAA) have been shown to resolve short-mer contaminants that are not well-resolved with TEAA.[7] Similarly, for single-stranded RNA (ssRNA), DBAA and HAA provide better resolution than TEAA, with HAA generally showing slightly superior performance to DBAA.[7]

The improved resolution with DBAA is attributed to its greater hydrophobicity compared to TEA, which enhances the interaction with the stationary phase and provides better separation of closely related oligonucleotide species.[4]

Quantitative Data Summary

The following table summarizes the comparative resolution data for different ion-pairing reagents in the analysis of oligonucleotides.